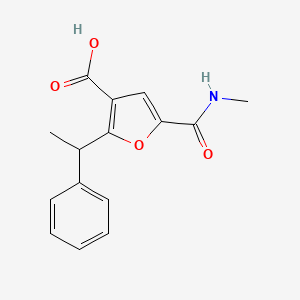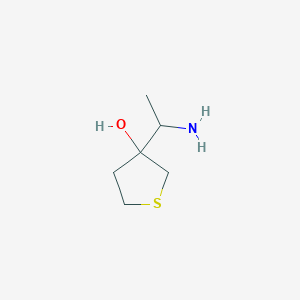
4-(1-Aminopropyl)-2,6-dibromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopropyl)-2,6-dibromophenol is an organic compound characterized by the presence of an aminopropyl group attached to a dibromophenol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-2,6-dibromophenol typically involves the bromination of phenol followed by the introduction of the aminopropyl group. One common method includes the following steps:
Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Aminopropylation: The dibromophenol is then reacted with 1-aminopropane under specific conditions to attach the aminopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and aminopropylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminopropyl)-2,6-dibromophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenols or other reduced products.
Substitution: Phenols with different substituents replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4-(1-Aminopropyl)-2,6-dibromophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminopropyl)-2,6-dibromophenol involves its interaction with specific molecular targets. The aminopropyl group can interact with various enzymes and receptors, potentially modulating their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminopropyl)-3,5-dibromophenol: Similar structure but with bromine atoms at different positions.
4-(1-Aminopropyl)-2,6-dichlorophenol: Chlorine atoms instead of bromine.
4-(1-Aminopropyl)-2,6-diiodophenol: Iodine atoms instead of bromine.
Uniqueness
4-(1-Aminopropyl)-2,6-dibromophenol is unique due to the specific positioning of the bromine atoms and the aminopropyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Fórmula molecular |
C9H11Br2NO |
|---|---|
Peso molecular |
309.00 g/mol |
Nombre IUPAC |
4-(1-aminopropyl)-2,6-dibromophenol |
InChI |
InChI=1S/C9H11Br2NO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3 |
Clave InChI |
JQRZQBJBAYDCKW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C(=C1)Br)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
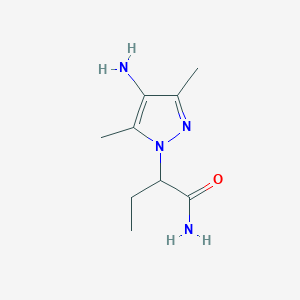
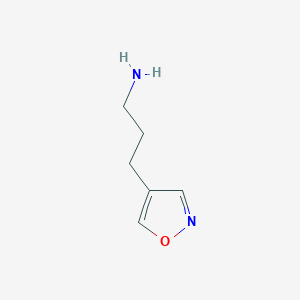
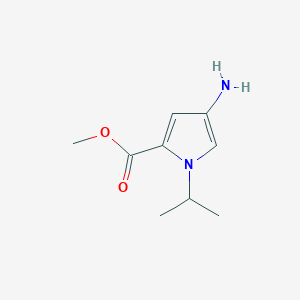
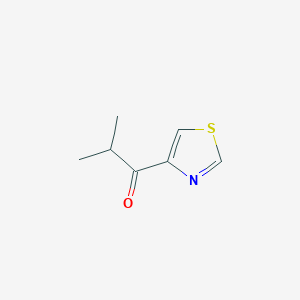

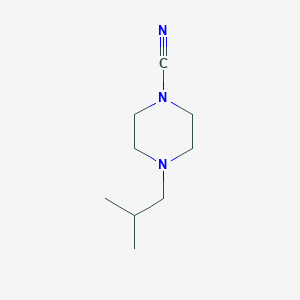
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
amine](/img/structure/B15276322.png)
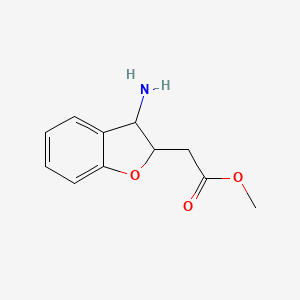
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
